Cas no 186130-63-2 (2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid)

2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid
- SCHEMBL2880540
- DA-27733
- CS-0290438
- DTXSID601173248
- 186130-63-2
- 2-(dimethylamino)-6-oxo-1H-pyrimidine-5-carboxylic acid
- 2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- UDHLCPYPCPDMQS-UHFFFAOYSA-N
- AKOS011295708
- EN300-685476
- 3,4-Dihydro-2-dimethylamino-4-oxopyrimidine-5-carboxylic acid
- G73473
- 2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylicacid
-
- インチ: InChI=1S/C7H9N3O3/c1-10(2)7-8-3-4(6(12)13)5(11)9-7/h3H,1-2H3,(H,12,13)(H,8,9,11)
- InChIKey: UDHLCPYPCPDMQS-UHFFFAOYSA-N
- ほほえんだ: CN(C)C1=NC=C(C(=O)N1)C(=O)O
計算された属性
- せいみつぶんしりょう: 183.06439116g/mol
- どういたいしつりょう: 183.06439116g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 82Ų
2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685476-1.0g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-685476-2.5g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 2.5g |
$1903.0 | 2023-03-10 | ||
Enamine | EN300-685476-5.0g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 5.0g |
$2816.0 | 2023-03-10 | ||
1PlusChem | 1P01BNNU-100mg |
2-(DIMETHYLAMINO)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXYLIC ACID |
186130-63-2 | 97% | 100mg |
$400.00 | 2023-12-19 | |
Enamine | EN300-685476-0.1g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 0.1g |
$855.0 | 2023-03-10 | ||
Enamine | EN300-685476-0.25g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 0.25g |
$893.0 | 2023-03-10 | ||
Enamine | EN300-685476-0.5g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 0.5g |
$933.0 | 2023-03-10 | ||
1PlusChem | 1P01BNNU-50mg |
2-(DIMETHYLAMINO)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXYLIC ACID |
186130-63-2 | 97% | 50mg |
$250.00 | 2023-12-19 | |
Enamine | EN300-685476-0.05g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 0.05g |
$816.0 | 2023-03-10 | ||
Enamine | EN300-685476-10.0g |
2-(dimethylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid |
186130-63-2 | 10.0g |
$4176.0 | 2023-03-10 |
2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acidに関する追加情報
Professional Introduction to 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic Acid (CAS No. 186130-63-2)
2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This compound, identified by its CAS number 186130-63-2, belongs to the pyrimidine class of heterocyclic organic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The molecular structure of this compound incorporates a pyrimidine ring system, which is a cornerstone in the development of various therapeutic agents, particularly those targeting central nervous system disorders and inflammatory conditions.
The nomenclature of 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid provides valuable insights into its chemical composition and potential functionalities. The presence of a dimethylamino group at the 2-position of the pyrimidine ring suggests the possibility of amine-based interactions, which are crucial for drug-receptor binding affinity. Additionally, the carboxylic acid moiety at the 5-position introduces acidic properties, enabling various pharmacokinetic interactions with biological systems. These structural features make this compound a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focusing on novel heterocyclic compounds with potential therapeutic applications. The pyrimidine scaffold, in particular, has been extensively studied due to its prevalence in nucleic acid bases and its ability to modulate biological pathways. Studies have demonstrated that derivatives of pyrimidine can exhibit antimicrobial, antiviral, and anti-inflammatory effects, making them attractive for drug development. Among these derivatives, 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid has emerged as a compound of interest due to its unique structural and functional attributes.
The synthesis of 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under controlled temperature and pH conditions. Subsequent functional group transformations, such as oxidation and amination, are employed to introduce the desired structural features. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often utilized to achieve optimal results.
One of the most compelling aspects of 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid is its potential as a lead compound for drug discovery. Researchers have been exploring its derivatives to enhance pharmacological properties such as solubility, bioavailability, and target specificity. For instance, modifications at the dimethylamino group have been investigated to improve binding affinity to specific receptors. Additionally, exploring different substituents at the carboxylic acid moiety has opened up avenues for developing compounds with enhanced metabolic stability and reduced toxicity.
The biological activity of 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid has been evaluated through various in vitro and in vivo studies. These studies have revealed promising results regarding its potential therapeutic applications. For example, preliminary research suggests that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. This finding aligns with the growing interest in developing anti-inflammatory agents based on pyrimidine derivatives. Furthermore, its ability to interact with amine receptors makes it a candidate for treating neurological disorders where amine-based signaling plays a critical role.
The pharmaceutical industry has taken note of these findings and is actively pursuing further development of compounds derived from 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize synthetic routes and evaluate the safety and efficacy of novel derivatives. These endeavors hold promise for bringing new therapeutic options to patients suffering from various diseases.
From an industrial perspective, the production of 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid requires robust manufacturing processes that ensure scalability and cost-effectiveness. Continuous flow chemistry has emerged as a viable approach for synthesizing complex heterocyclic compounds efficiently. This technology allows for precise control over reaction parameters, leading to improved yields and reduced environmental impact. As such, it is well-suited for large-scale production requirements in the pharmaceutical sector.
The regulatory landscape for new drug development also plays a critical role in shaping the future of compounds like 2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid. Regulatory agencies worldwide have stringent guidelines for evaluating the safety and efficacy of new drugs before they can be approved for clinical use. Researchers must navigate these regulations carefully to ensure that their findings translate into tangible benefits for patients.
In conclusion,the compound 2-(dimethylamino)-1,6-dihydro—6—oxo—5-pyrimidinecarboxylic acid (CAS No.186130—63—2) represents a significant advancement in pharmaceutical chemistry.Its unique structural features,combined with promising biological activities,make it an attractive candidate for further research.As scientists continue to explore new synthetic methods and evaluate its therapeutic potential,this compound is poised to play an important role in addressing unmet medical needs worldwide.
186130-63-2 (2-(dimethylamino)-1,6-dihydro-6-oxo-5-Pyrimidinecarboxylic acid) 関連製品
- 1081850-08-9(1-Propanone, 3-chloro-1-(4-chloro-2-hydroxyphenyl)-)
- 1396878-42-4(N-(cyclohexylmethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)
- 1701567-15-8(1-(quinoxalin-2-yl)prop-2-en-1-one)
- 1554771-86-6(2-(3-Bromo-4-chlorophenyl)oxirane)
- 292056-83-8(2,2-diphenyl-N-(5-{3-(trifluoromethyl)phenylmethyl}-1,3-thiazol-2-yl)acetamide)
- 2877688-94-1(1-(2,5-Dimethylphenyl)-4-{[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine)
- 2138802-58-9(Butanoic acid, 2-[(3,5-dimethyl-1H-pyrazol-4-yl)methylene]-)
- 2035007-23-7((2E)-3-(2-chlorophenyl)-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide)
- 1494968-76-1(2-methoxy-4-methylpentanenitrile)
- 2137145-94-7((3S)-3-{(tert-butoxy)carbonylamino}-3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid)



